molecular formula C50H38N4 B13385872 7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole

7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole

Cat. No.: B13385872
M. Wt: 694.9 g/mol
InChI Key: YBPLDYZTLFAAET-UHFFFAOYSA-N
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Description

7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,2-a]carbazole structure, followed by the introduction of the quinazoline and phenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, organolithium reagents, and various protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the reduction of double bonds or carbonyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, this compound can be used in the development of new materials with unique electronic or optical properties.

    Biology: Its structural complexity makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

    Medicine: The compound’s potential bioactivity could be explored for the development of new drugs, particularly in areas such as cancer therapy or antimicrobial treatments.

    Industry: In materials science, this compound could be used to create advanced polymers, organic semiconductors, or other high-performance materials.

Mechanism of Action

The mechanism of action of 7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-[4-[4-(2-methylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole
  • 7-[4-[4-(3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole
  • 7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]indole

Uniqueness

The uniqueness of 7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole lies in its specific combination of aromatic and heterocyclic structures, which confer distinct electronic, optical, and chemical properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C50H38N4

Molecular Weight

694.9 g/mol

IUPAC Name

7-[4-[4-(2-methyl-3-prop-1-enylphenyl)phenyl]-3,4-dihydroquinazolin-2-yl]-3,10-diphenylpyrrolo[3,2-a]carbazole

InChI

InChI=1S/C50H38N4/c1-3-13-34-14-12-20-40(33(34)2)35-22-24-36(25-23-35)48-42-19-10-11-21-45(42)51-50(52-48)37-26-28-47-44(32-37)41-27-29-46-43(30-31-53(46)38-15-6-4-7-16-38)49(41)54(47)39-17-8-5-9-18-39/h3-32,48H,1-2H3,(H,51,52)

InChI Key

YBPLDYZTLFAAET-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(C(=CC=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4N=C(N3)C5=CC6=C(C=C5)N(C7=C6C=CC8=C7C=CN8C9=CC=CC=C9)C1=CC=CC=C1)C

Origin of Product

United States

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